![molecular formula C18H15N3O4 B4368770 1-methyl-5-{[(2-phenoxyphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4368770.png)
1-methyl-5-{[(2-phenoxyphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
Overview
Description
1-methyl-5-{[(2-phenoxyphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid, also known as MPPA, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields such as medicine, agriculture, and materials science. MPPA is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 1-methyl-5-{[(2-phenoxyphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1-methyl-5-{[(2-phenoxyphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
1-methyl-5-{[(2-phenoxyphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to have anti-inflammatory effects in animal models of inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. In agricultural applications, 1-methyl-5-{[(2-phenoxyphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been shown to act as a herbicide by inhibiting the growth of weeds. It has also been shown to act as a growth regulator for crops by promoting root growth and enhancing plant resistance to stress.
Advantages and Limitations for Lab Experiments
1-methyl-5-{[(2-phenoxyphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments, including its low toxicity and high solubility in water. However, its limited stability in solution and potential for degradation in the presence of light and heat can be a limitation for some experiments.
Future Directions
For 1-methyl-5-{[(2-phenoxyphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid research include the development of new synthesis methods for 1-methyl-5-{[(2-phenoxyphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid and its derivatives, the investigation of its potential as a treatment for various diseases, and the exploration of its potential as a building block for the synthesis of new materials. Additionally, further studies are needed to fully understand the mechanism of action of 1-methyl-5-{[(2-phenoxyphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid and its physiological effects.
Scientific Research Applications
1-methyl-5-{[(2-phenoxyphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been the subject of numerous scientific studies due to its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 1-methyl-5-{[(2-phenoxyphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been studied for its potential as an anti-inflammatory agent and as a treatment for cancer. In agriculture, 1-methyl-5-{[(2-phenoxyphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been studied for its potential as a herbicide and as a growth regulator for crops. In materials science, 1-methyl-5-{[(2-phenoxyphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been studied for its potential as a building block for the synthesis of new materials.
properties
IUPAC Name |
1-methyl-5-[(2-phenoxyphenyl)carbamoyl]pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-21-16(13(11-19-21)18(23)24)17(22)20-14-9-5-6-10-15(14)25-12-7-3-2-4-8-12/h2-11H,1H3,(H,20,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPINAHWDZSCOGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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